molecular formula C21H27N3O2S B12711497 Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)- CAS No. 115041-59-3

Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)-

Cat. No.: B12711497
CAS No.: 115041-59-3
M. Wt: 385.5 g/mol
InChI Key: HXIQJMMNKDNKST-UHFFFAOYSA-N
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Description

Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)- is a complex organic compound characterized by its unique structure, which includes a benzenamine core linked to a pyrazinoisoquinoline moiety via a propylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)- typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions used .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties .

Scientific Research Applications

Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-((3-(1,3,4,6,11,11a-hexahydro-2H-pyrazino(1,2-b)isoquinolin-2-yl)propyl)sulfonyl)- is unique due to its combination of a benzenamine core with a pyrazinoisoquinoline moiety and a propylsulfonyl linker. This structure imparts specific chemical and biological properties that are not found in simpler or more complex analogs .

Properties

CAS No.

115041-59-3

Molecular Formula

C21H27N3O2S

Molecular Weight

385.5 g/mol

IUPAC Name

4-[3-(1,3,4,6,11,11a-hexahydropyrazino[1,2-b]isoquinolin-2-yl)propylsulfonyl]aniline

InChI

InChI=1S/C21H27N3O2S/c22-19-6-8-21(9-7-19)27(25,26)13-3-10-23-11-12-24-15-18-5-2-1-4-17(18)14-20(24)16-23/h1-2,4-9,20H,3,10-16,22H2

InChI Key

HXIQJMMNKDNKST-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC3=CC=CC=C3CC2CN1CCCS(=O)(=O)C4=CC=C(C=C4)N

Origin of Product

United States

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